

Initial characterization of Tenuazonic acid's chemical structure

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Compound of Interest

Compound Name: Tenuazonic Acid

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The Chemical Unveiling of Tenuazonic Acid: A Technical Primer

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Initial Structural Characterization of **Tenuazonic Acid**.

Tenuazonic acid (TeA), a mycotoxin produced by various species of the *Alternaria* fungus, has garnered significant interest within the scientific community due to its potent biological activities. This technical guide provides a comprehensive overview of the foundational studies that led to the elucidation of its chemical structure, presenting key quantitative data, detailed experimental methodologies, and visual representations of its biosynthetic and inhibitory pathways.

Discovery and Foundational Characterization

Tenuazonic acid was first isolated from the culture filtrates of *Alternaria tenuis* (now known as *Alternaria alternata*) by Rosett and colleagues in 1957.[1][2][3][4] Their initial work described a nitrogen-containing metabolite that was distinct from other known *Alternaria* products.[3] The definitive structural elucidation was accomplished by Stickings in 1959 through a series of chemical degradation experiments, including ozonolysis and acid hydrolysis.[5][6][7] These seminal studies established the chemical formula of **tenuazonic acid** as $C_{10}H_{15}NO_3$ and its structure as 3-acetyl-5-sec-butyl-4-hydroxy-3-pyrrolin-2-one.[7]

Physicochemical and Spectroscopic Data

The initial characterization of **tenuazonic acid** relied on a combination of classical chemical methods and emerging spectroscopic techniques of the era. Over the years, further spectroscopic analysis has provided a more detailed understanding of its structure. The following tables summarize the key quantitative data reported in the literature.

Table 1: Physicochemical Properties of **Tenuazonic Acid**

Property	Value	Reference(s)
Molecular Formula	C ₁₀ H ₁₅ NO ₃	[7]
Molecular Weight	197.23 g/mol	
Appearance	Viscous oil, can be crystallized as a copper salt	[3]
Melting Point (Copper Salt)	170-175 °C	

Table 2: Spectroscopic Data for **Tenuazonic Acid**

Technique	Data	Reference(s)
UV Spectroscopy	λ_{max} at 226 nm and 288 nm	
Infrared (IR) Spectroscopy (cm ⁻¹)	3300, 2990, 2140, 1930, 1650, 1460, 1390, 1275, 1090, 1050, 800	
¹ H NMR (CDCl ₃ , δ in ppm)	Predominant tautomer: 6.77 (br s, NH), 3.8 (d, J=3.5 Hz), 2.47 (s), 1.98 (m), 1.40 (m), 1.25 (m), 1.03 (d, J=7.0 Hz), 0.97 (t, J=7.35 Hz)	
¹³ C NMR (CDCl ₃ , δ in ppm)	Predominant tautomer: 195.4, 184.4, 176.3, 102.5, 67.1, 37.3, 23.7, 19.7, 15.8, 11.7	
Mass Spectrometry (ESI-MS)	m/z 198.1119 [M+H] ⁺	

Experimental Protocols

The following sections detail the methodologies employed in the initial and subsequent characterization of **tenuazonic acid**.

Isolation and Purification of Tenuazonic Acid

The original isolation of **tenuazonic acid** from *Alternaria tenuis* culture filtrates involved the following general steps[1][3]:

- **Culturing:** The fungus was grown on a suitable liquid medium.
- **Extraction:** The culture filtrate was acidified and extracted with an organic solvent such as chloroform or ethyl acetate.
- **Purification:** The crude extract was then subjected to further purification. One of the key early methods was the formation of a green, chloroform-soluble copper salt, which could be crystallized and subsequently decomposed to yield the purified acid.[3]

- Chromatography: Modern protocols often employ column chromatography on silica gel or more advanced techniques like preparative high-performance liquid chromatography (HPLC) for purification.

Structural Elucidation via Chemical Degradation

The structure of **tenuazonic acid** was famously deduced through a series of degradation reactions^[7]:

- Ozonolysis: Treatment of **tenuazonic acid** with ozone, followed by acid hydrolysis, yielded acetic acid, oxalic acid, and the amino acid L-isoleucine. This provided crucial evidence for the presence of the acetyl group and the sec-butyl side chain derived from isoleucine.
- Acid Hydrolysis: Strong acid hydrolysis of **tenuazonic acid** yielded acetic acid, carbon dioxide, and 3-amino-4-methylhexan-2-one. This reaction helped to piece together the core ring structure.

Spectroscopic Analysis

Standard spectroscopic techniques were used to confirm the structure of **tenuazonic acid**:

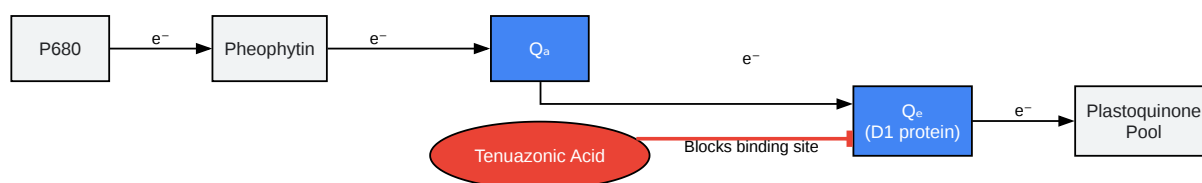
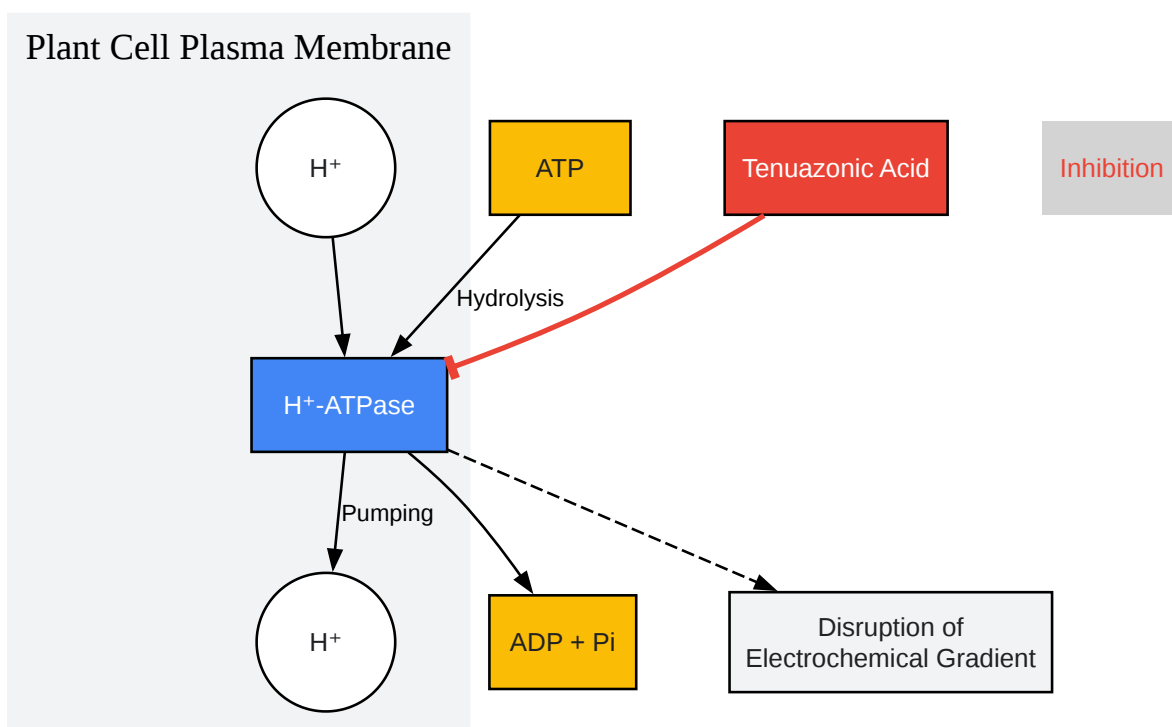
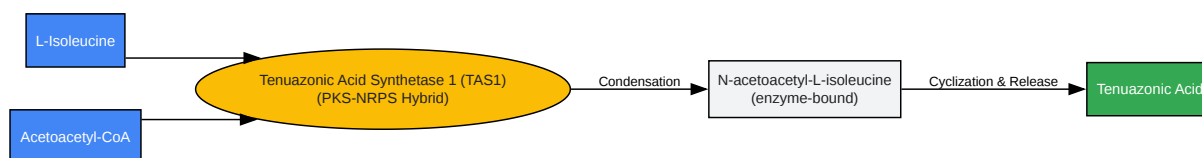
- UV Spectroscopy: The sample was dissolved in a suitable solvent (e.g., ethanol) and the absorbance was measured across a range of wavelengths.
- Infrared (IR) Spectroscopy: The IR spectrum was typically obtained from a thin film of the purified oil or a KBr pellet of the crystalline copper salt.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra were recorded on a high-field NMR spectrometer using a deuterated solvent such as chloroform-d (CDCl_3).
- Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) was used to determine the accurate mass and fragmentation pattern of the molecule.

Biosynthesis and Mechanisms of Action

Tenuazonic acid is synthesized by a unique hybrid enzyme. Its biological activity stems from its ability to interfere with fundamental cellular processes.

Biosynthesis of Tenuazonic Acid

The biosynthesis of **tenuazonic acid** is initiated from the amino acid L-isoleucine and two acetate units (in the form of acetoacetyl-CoA).[8] This process is catalyzed by a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) enzyme, named **Tenuazonic Acid Synthetase 1 (TAS1)**. [8][9][10]



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